6-Bromo-1-(phenylsulfonyl)-1H-indole
CAS No.: 679794-03-7
Cat. No.: VC2358448
Molecular Formula: C14H10BrNO2S
Molecular Weight: 336.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 679794-03-7 |
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Molecular Formula | C14H10BrNO2S |
Molecular Weight | 336.21 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-6-bromoindole |
Standard InChI | InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H |
Standard InChI Key | NENPDYQYNRFWQU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
Introduction
Basic Identification and Structure
6-Bromo-1-(phenylsulfonyl)-1H-indole is an organic compound classified as an indole derivative, characterized by its distinctive structure featuring a bromine atom at the 6th position of the indole ring and a phenylsulfonyl group attached to the nitrogen atom (position 1). The compound is identified in chemical databases by its unique CAS number 679794-03-7 . Its official IUPAC name is 1-(benzenesulfonyl)-6-bromoindole, though it is commonly referred to by its more systematic name in scientific literature.
The structural composition of 6-Bromo-1-(phenylsulfonyl)-1H-indole includes several key features that contribute to its chemical behavior:
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The indole core - a bicyclic heterocycle consisting of a benzene ring fused to a five-membered pyrrole ring
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A bromine atom positioned specifically at the 6-position of the indole structure
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A phenylsulfonyl group (benzenesulfonyl) connected to the nitrogen atom at position 1
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A molecular formula of C₁₄H₁₀BrNO₂S, reflecting its composition of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms
This specific arrangement of functional groups gives the compound unique chemical reactivity and makes it valuable for various synthetic applications, particularly in the field of medicinal chemistry.
Structural Features and Molecular Characteristics
The structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole contains several distinctive elements that contribute to its chemical behavior and potential applications in organic synthesis. The indole core serves as the foundation of this molecule, representing a bicyclic aromatic heterocycle that appears frequently in natural products and pharmaceutically active compounds.
Several key structural features define this compound:
The bromine atom at the 6-position of the indole ring is particularly significant as it imparts unique reactivity to the molecule. This halogen substituent enhances the compound's electrophilic character and provides a reactive site for various transformations, including cross-coupling reactions that can introduce diverse functional groups. This characteristic makes the compound particularly valuable as a synthetic building block.
The phenylsulfonyl group attached to the nitrogen atom serves multiple purposes. First, it acts as a protecting group for the indole nitrogen, preventing unwanted side reactions at this position during subsequent transformations. Second, it alters the electronic properties of the indole ring system, influencing the reactivity pattern and directing further substitutions. Third, it can be selectively removed under specific conditions, allowing for strategic functionalization of the molecule.
The three-dimensional structure of the molecule features a relatively planar arrangement of the indole ring system, with the phenylsulfonyl group oriented in a specific conformation relative to this plane. This spatial arrangement influences the compound's interactions with potential biological targets and its behavior in chemical reactions.
Synthesis Methods
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole involves specific chemical reactions that require precise control of conditions to ensure selective functionalization at the desired positions. The most common synthetic approach involves the bromination of 1-(phenylsulfonyl)-1H-indole, typically performed under controlled conditions to direct bromination to the 6-position of the indole ring.
A typical synthesis procedure includes the following steps:
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Protection of the indole nitrogen with a phenylsulfonyl group, often achieved by treating indole with benzenesulfonyl chloride in the presence of a base
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Selective bromination at the 6-position using a brominating agent such as bromine or N-bromosuccinimide (NBS)
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Careful control of reaction temperature, often maintaining low temperatures (0°C or below) to ensure positional selectivity
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Purification of the final product through techniques such as recrystallization or column chromatography
The reaction mechanism involves an electrophilic aromatic substitution, where the bromine electrophile attacks the electron-rich indole ring. The phenylsulfonyl group influences the electronic distribution within the indole system, directing the bromination preferentially to the 6-position rather than other positions on the ring.
Alternative synthetic routes may include:
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Starting from appropriately substituted anilines and proceeding through indole synthesis routes
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Using transition metal-catalyzed coupling reactions to introduce the bromine functionality
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Employing directed metallation strategies followed by quenching with bromine sources
The choice of synthetic method depends on factors such as the availability of starting materials, required scale, and considerations regarding yield and purity of the final product.
Chemical Reactivity
6-Bromo-1-(phenylsulfonyl)-1H-indole exhibits chemical reactivity characteristics that reflect both its indole core structure and the specific functional groups attached to it. The presence of the bromine atom and the phenylsulfonyl group significantly influences its behavior in various chemical transformations, making it a versatile building block in organic synthesis.
Key aspects of the compound's chemical reactivity include:
Applications in Research and Industry
6-Bromo-1-(phenylsulfonyl)-1H-indole finds significant applications across various scientific disciplines, particularly in organic synthesis and pharmaceutical research. Its structural features and reactivity profile make it valuable for multiple purposes in both academic and industrial settings.
The compound serves primarily as a medical intermediate, playing a crucial role in the synthesis of biologically active compounds. Its indole scaffold is particularly significant as this structural motif appears in numerous natural products, pharmaceuticals, and bioactive molecules. The ability to selectively functionalize the indole core through the reactive bromine position makes 6-Bromo-1-(phenylsulfonyl)-1H-indole an attractive starting material for medicinal chemists working on drug discovery programs.
Biological Significance and Medicinal Chemistry
While 6-Bromo-1-(phenylsulfonyl)-1H-indole itself is primarily valued as a synthetic intermediate rather than a bioactive compound, its structural features connect it to the broader field of indole chemistry, which has enormous biological and medicinal significance. The indole ring system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals with diverse biological activities.
The particular arrangement of functional groups in 6-Bromo-1-(phenylsulfonyl)-1H-indole makes it an excellent starting point for creating molecules with potential therapeutic properties. The bromine atom provides a site for introducing various substituents through coupling reactions, while the phenylsulfonyl group can be retained or removed depending on the desired properties of the target molecule.
Some phenylsulfonyl indole derivatives have demonstrated inhibitory effects on enzymes such as HIV-1 RT and have shown activity against viral spread in human T-lymphoid cells. This suggests that compounds derived from 6-Bromo-1-(phenylsulfonyl)-1H-indole might have applications in antiviral research.
The indole scaffold is known to interact with numerous biological targets, including:
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Serotonin receptors
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Kinase enzymes
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Nuclear receptors
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Various enzymes involved in cellular signaling
Through appropriate functionalization of the 6-Bromo-1-(phenylsulfonyl)-1H-indole structure, medicinal chemists can design molecules with specific binding affinities for these targets, potentially leading to new therapeutic agents for conditions ranging from neurological disorders to cancer and infectious diseases.
In drug discovery programs, this compound can serve as a valuable point of diversification, allowing for the creation of focused compound libraries around the indole scaffold. The ability to selectively modify multiple positions on the indole ring enables systematic exploration of structure-activity relationships, a fundamental approach in modern medicinal chemistry.
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